N-(3,4-DIETHOXYPHENETHYL)-2-({5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Overview
Description
N-(3,4-DIETHOXYPHENETHYL)-2-({5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIETHOXYPHENETHYL)-2-({5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the core phenethyl and furyl structures, followed by the introduction of the ethoxy and ethylphenoxy groups. The final step involves the formation of the hydrazinecarbothioamide moiety under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIETHOXYPHENETHYL)-2-({5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its reactivity and applications.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of products, depending on the substituents introduced.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: It may serve as a probe for studying biological processes, interacting with specific biomolecules, and investigating cellular pathways.
Medicine: The compound could be explored for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways involved in disease.
Industry: Its unique structure and reactivity make it a candidate for developing new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism by which N-(3,4-DIETHOXYPHENETHYL)-2-({5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activities, and other biochemical events. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHOXYPHENETHYL)-MALEAMIC ACID: This compound shares a similar phenethyl structure but differs in its functional groups and overall reactivity.
N-(3,4-DIMETHOXYPHENETHYL)-2-FURYL CARBONYL HYDRAZINECARBOTHIOAMIDE: A closely related compound with slight variations in the substituents, leading to differences in reactivity and applications.
Uniqueness
N-(3,4-DIETHOXYPHENETHYL)-2-({5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-[2-(3,4-diethoxyphenyl)ethyl]-3-[[5-[(4-ethylphenoxy)methyl]furan-2-carbonyl]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O5S/c1-4-19-7-10-21(11-8-19)34-18-22-12-14-24(35-22)26(31)29-30-27(36)28-16-15-20-9-13-23(32-5-2)25(17-20)33-6-3/h7-14,17H,4-6,15-16,18H2,1-3H3,(H,29,31)(H2,28,30,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPUVDUXCOOVRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NNC(=S)NCCC3=CC(=C(C=C3)OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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